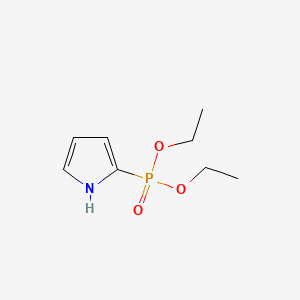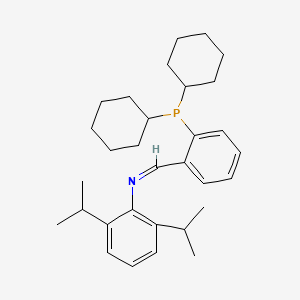
4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine is an organic compound with the molecular formula C26H30BrN It is a derivative of isoquinoline, featuring a bromine atom and a tert-butyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine typically involves a multi-step process. One common method starts with the bromination of isoquinoline to introduce the bromine atom at the desired position. This is followed by a coupling reaction with 4-(tert-butyl)phenylamine under appropriate conditions to form the final product. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used. The reactions are often carried out in solvents like DMF or toluene.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Oxidation and Reduction: Products include quinoline derivatives and amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-(4-(tert-butyl)phenyl)aniline
- 4-bromo-N-(4-(tert-butyl)phenyl)benzamide
- 4-bromo-N-(4-(tert-butyl)phenyl)pyridine
Uniqueness
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
848841-51-0 |
|---|---|
Molekularformel |
C19H19BrN2 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C19H19BrN2/c1-19(2,3)13-8-10-14(11-9-13)22-18-16-7-5-4-6-15(16)17(20)12-21-18/h4-12H,1-3H3,(H,21,22) |
InChI-Schlüssel |
ZDDSDCBOPSWNEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


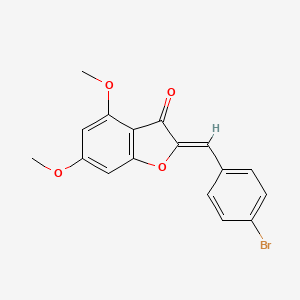
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
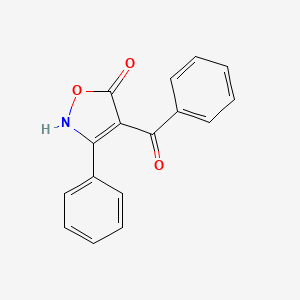

![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)
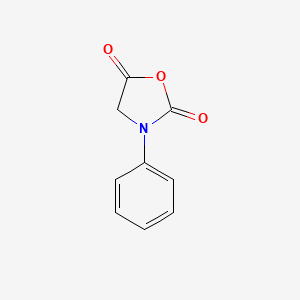

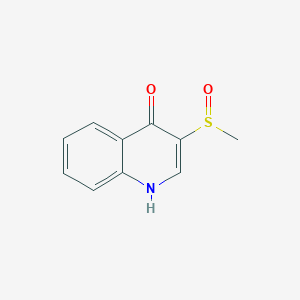
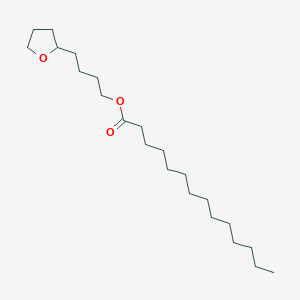
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)


